Cas no 2229645-06-9 (2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid)

2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid is a specialized organic compound featuring a cyclopropane ring and a 4-fluorophenyl substituent. Its structure enables unique chemical interactions, contributing to its potential in pharmaceutical and material science applications. The presence of the carboxylic acid group facilitates various chemical reactions, while the fluoro substituent enhances stability and selectivity. This compound offers significant advantages in targeted synthesis and functionalization.
2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid structure
2229645-06-9 structure
Product name:2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid
CAS No:2229645-06-9
MF:C12H11FO2
Molecular Weight:206.212947130203
CID:6080527
PubChem ID:165628014

2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid
    • EN300-1788942
    • 2229645-06-9
    • 2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid
    • インチ: 1S/C12H11FO2/c13-10-5-2-8(3-6-10)1-4-9-7-11(9)12(14)15/h1-6,9,11H,7H2,(H,14,15)/b4-1+
    • InChIKey: XCYARTPMBHIEOH-DAFODLJHSA-N
    • SMILES: FC1C=CC(=CC=1)/C=C/C1CC1C(=O)O

計算された属性

  • 精确分子量: 206.07430775g/mol
  • 同位素质量: 206.07430775g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 267
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 37.3Ų

2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1788942-0.25g
2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid
2229645-06-9
0.25g
$906.0 2023-09-19
Enamine
EN300-1788942-2.5g
2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid
2229645-06-9
2.5g
$1931.0 2023-09-19
Enamine
EN300-1788942-5.0g
2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid
2229645-06-9
5g
$2858.0 2023-06-03
Enamine
EN300-1788942-10.0g
2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid
2229645-06-9
10g
$4236.0 2023-06-03
Enamine
EN300-1788942-5g
2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid
2229645-06-9
5g
$2858.0 2023-09-19
Enamine
EN300-1788942-0.1g
2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid
2229645-06-9
0.1g
$867.0 2023-09-19
Enamine
EN300-1788942-10g
2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid
2229645-06-9
10g
$4236.0 2023-09-19
Enamine
EN300-1788942-1g
2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid
2229645-06-9
1g
$986.0 2023-09-19
Enamine
EN300-1788942-1.0g
2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid
2229645-06-9
1g
$986.0 2023-06-03
Enamine
EN300-1788942-0.5g
2-[2-(4-fluorophenyl)ethenyl]cyclopropane-1-carboxylic acid
2229645-06-9
0.5g
$946.0 2023-09-19

2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid 関連文献

2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acidに関する追加情報

Introduction to 2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid (CAS No. 2229645-06-9)

2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229645-06-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its cyclopropane ring fused with an ethenyl group and a fluorophenyl substituent, exhibits unique structural and electronic properties that make it a promising candidate for further exploration in drug discovery and molecular design.

The structural framework of 2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid incorporates several key functional groups that contribute to its reactivity and potential biological activity. The cyclopropane ring, known for its strained three-membered structure, often serves as a bioisostere for larger rings in natural products, enhancing binding affinity and metabolic stability. The ethenyl (vinyl) group introduces unsaturation, enabling participation in various chemical reactions such as Diels-Alder cycloadditions and cross-coupling reactions. Additionally, the 4-fluorophenyl moiety provides electronic modulation through the fluorine atom's ability to engage in dipole interactions and influence the compound's lipophilicity.

In recent years, the pharmaceutical industry has increasingly focused on fluorinated aromatic compounds due to their enhanced pharmacokinetic properties, including improved metabolic stability and bioavailability. The presence of the fluorine atom in 2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid aligns with this trend, making it an attractive scaffold for developing novel therapeutic agents. Fluorine substitution can significantly alter a molecule's pharmacological profile by affecting its binding affinity to biological targets, such as enzymes and receptors.

Current research in the field of medicinal chemistry highlights the potential of cyclopropane-containing derivatives as scaffolds for small-molecule drugs. The strained geometry of the cyclopropane ring can impose conformational constraints on attached groups, leading to optimized interactions with biological targets. For instance, studies have demonstrated that cyclopropanes can mimic bulky substituents in natural products, thereby improving binding entropy and selectivity. The ethenyl group in 2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid further extends these possibilities by enabling further derivatization through functionalization of the double bond.

The combination of these structural features positions 2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid as a versatile intermediate for synthesizing more complex molecules with tailored biological activities. Researchers have explored its utility in constructing heterocyclic systems and exploring new chemical space for drug discovery. The molecule's ability to participate in diverse synthetic transformations makes it a valuable building block for medicinal chemists seeking to develop innovative therapeutic strategies.

Recent advances in computational chemistry have further enhanced the understanding of 2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid's properties. Molecular modeling studies have provided insights into its interaction with potential biological targets, helping to predict its pharmacological behavior before experimental validation. These computational approaches are particularly useful for optimizing the compound's structure to improve its potency, selectivity, and pharmacokinetic profiles.

The potential applications of 2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid extend beyond traditional drug development. Its unique structural features make it a candidate for materials science applications, such as organic electronics and polymer chemistry. The ability to incorporate fluorinated aromatic groups into polymers can lead to materials with improved thermal stability and chemical resistance.

In conclusion, 2-2-(4-fluorophenyl)ethenylcyclopropane-1-carboxylic acid (CAS No. 2229645-06-9) represents a fascinating compound with significant potential in pharmaceutical research and beyond. Its structural complexity, combined with the presence of key functional groups like the cyclopropane ring and fluorophenyl moiety, makes it a valuable scaffold for developing novel therapeutics. Ongoing research continues to uncover new applications for this compound, underscoring its importance in both academic and industrial settings.

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